molecular formula C17H16N2O3 B3259151 (3,4-Dihydro-2H-quinolin-1-yl)-(3-methyl-4-nitro-phenyl)-methanone CAS No. 313960-78-0

(3,4-Dihydro-2H-quinolin-1-yl)-(3-methyl-4-nitro-phenyl)-methanone

Cat. No. B3259151
CAS RN: 313960-78-0
M. Wt: 296.32 g/mol
InChI Key: LJUJCTOPMHMICB-UHFFFAOYSA-N
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Description

The compound “(3,4-Dihydro-2H-quinolin-1-yl)-(3-methyl-4-nitro-phenyl)-methanone” is a complex organic molecule that contains a quinoline ring, a nitro group, and a ketone group. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in the synthesis of explosives, dyes, and pharmaceuticals. The ketone group is a functional group with the structure R2C=O, where R can be a variety of carbon-containing substituents.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a nitro group, and a ketone group. The quinoline ring is a heterocyclic aromatic ring, which means it contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially undergo reduction reactions to form amines, and the ketone group could undergo a variety of reactions, including nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties that might be expected based on its functional groups include a relatively high melting point and boiling point (due to the presence of the aromatic ring), and potential reactivity with both acids and bases .

Safety and Hazards

As with any chemical compound, handling “(3,4-Dihydro-2H-quinolin-1-yl)-(3-methyl-4-nitro-phenyl)-methanone” would require appropriate safety precautions. The nitro group in particular can be associated with explosive properties, so care would need to be taken to avoid conditions that could lead to an explosion .

Future Directions

The future directions for research on this compound would likely depend on its observed properties and activities. If it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(3-methyl-4-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-11-14(8-9-15(12)19(21)22)17(20)18-10-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-9,11H,4,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUJCTOPMHMICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319918
Record name 3,4-dihydro-2H-quinolin-1-yl-(3-methyl-4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643764
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,4-dihydro-2H-quinolin-1-yl-(3-methyl-4-nitrophenyl)methanone

CAS RN

313960-78-0
Record name 3,4-dihydro-2H-quinolin-1-yl-(3-methyl-4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,4-Dihydro-2H-quinolin-1-yl)-(3-methyl-4-nitro-phenyl)-methanone
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(3,4-Dihydro-2H-quinolin-1-yl)-(3-methyl-4-nitro-phenyl)-methanone
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(3,4-Dihydro-2H-quinolin-1-yl)-(3-methyl-4-nitro-phenyl)-methanone
Reactant of Route 6
(3,4-Dihydro-2H-quinolin-1-yl)-(3-methyl-4-nitro-phenyl)-methanone

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